molecular formula C6H4F6S B1340241 2-Fluorophenylsulfur Pentafluoride CAS No. 864230-02-4

2-Fluorophenylsulfur Pentafluoride

Cat. No.: B1340241
CAS No.: 864230-02-4
M. Wt: 222.15 g/mol
InChI Key: MHUHQWYOEMJKBC-UHFFFAOYSA-N
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Description

2-Fluorophenylsulfur Pentafluoride is an organofluorine compound with the molecular formula C6H4F6S. It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further bonded to a sulfur pentafluoride group. This compound is known for its high chemical stability and unique properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorophenylsulfur Pentafluoride typically involves the reaction of 2-fluorophenyl lithium with sulfur tetrafluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C6H4FLi+SF4C6H4FSF5C_6H_4F-Li + SF_4 \rightarrow C_6H_4F-SF_5 C6​H4​F−Li+SF4​→C6​H4​F−SF5​

This reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorophenylsulfur Pentafluoride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylsulfur pentafluoride derivatives, while oxidation and reduction reactions can produce different sulfur-containing compounds .

Scientific Research Applications

2-Fluorophenylsulfur Pentafluoride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Fluorophenylsulfur Pentafluoride involves its interaction with specific molecular targets and pathways. The fluorine atom and sulfur pentafluoride group contribute to the compound’s reactivity and stability, allowing it to participate in various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    Pentafluorosulfanylbenzene: Similar to 2-Fluorophenylsulfur Pentafluoride but lacks the fluorine atom on the phenyl ring.

    Trifluoromethylbenzene: Contains a trifluoromethyl group instead of a sulfur pentafluoride group.

Uniqueness: this compound is unique due to the presence of both a fluorine atom and a sulfur pentafluoride group, which impart distinct chemical and physical properties.

Properties

IUPAC Name

pentafluoro-(2-fluorophenyl)-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F6S/c7-5-3-1-2-4-6(5)13(8,9,10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUHQWYOEMJKBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80479194
Record name 2-Fluorophenylsulfur Pentafluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864230-02-4
Record name 2-Fluorophenylsulfur Pentafluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluorophenylsulfur Pentafluoride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Fluorophenylsulfur Pentafluoride
Customer
Q & A

Q1: How does 2-FSPF improve the performance of Li metal batteries?

A1: 2-FSPF, when added to the carbonate-based electrolyte, decomposes electrochemically during battery operation. This decomposition leads to the in-situ formation of a unique solid electrolyte interphase (SEI) rich in polysulfides []. Unlike traditional SEI components, these polysulfides exhibit a degree of fluidity. This allows them to dynamically migrate and adhere to the growing tips of lithium dendrites, effectively inhibiting their further growth by hindering Li+ diffusion []. This "tip-inhibitor" effect leads to a more uniform Li deposition and significantly enhances the battery's cycling stability and Coulombic efficiency [].

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